Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate
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Overview
Description
Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, cyano group, and sulfanyl groups attached to a central carbon framework
Preparation Methods
The synthesis of Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a suitable cyano compound and a sulfanyl-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it useful in coordination chemistry. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl groups can undergo oxidation or substitution reactions. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate can be compared with similar compounds such as:
Diethyl diallylmalonate: Another organophosphorus compound used in organic synthesis.
Diethyl 2,2-diallylmalonate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Diethyl phosphite: A simpler phosphonate compound used as a reagent in organic synthesis. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
89869-30-7 |
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Molecular Formula |
C15H24NO3PS2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3,3-bis(but-2-enylsulfanyl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C15H24NO3PS2/c1-5-9-11-21-15(22-12-10-6-2)14(13-16)20(17,18-7-3)19-8-4/h5-6,9-10H,7-8,11-12H2,1-4H3 |
InChI Key |
JUPYFAVNCSLTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(SCC=CC)SCC=CC)C#N)OCC |
Origin of Product |
United States |
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